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Abstract
Icosahedral carboranes, particularly the para-isomer (1,12-dicarba-closo-dodecaborane,

C₂B₁₀H₁₂), represent a unique class of molecular clusters with remarkable thermal and

chemical stability. Their three-dimensional structure, governed by delocalized sigma-bonding,

imparts distinct electronic properties that make them valuable pharmacophores and building

blocks in materials science. This guide provides a comprehensive technical overview of the

electronic structure and bonding in p-carborane, detailing the theoretical framework, key

quantitative data, experimental and computational protocols for characterization, and its

strategic application in drug development.

Theoretical Framework: The Unique Bonding of
Carboranes
Unlike conventional organic molecules that rely on two-center, two-electron (2c-2e) bonds, the

stability of the icosahedral p-carborane cage is explained by a delocalized bonding model

involving multi-center bonds.[1] The electronic structure is rationalized by the Polyhedral

Skeletal Electron Pair Theory (PSEPT), commonly known as Wade-Mingos rules.[2][3]

Carboranes are classified as closo, nido, arachno, or hypho based on their geometry, which

reflects the number of skeletal electron pairs (SEPs) available for cluster bonding.[2][4] Closo-
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carboranes, such as p-carborane, feature a complete, closed polyhedral structure.[5]

According to Wade-Mingos rules, a closo cluster with n vertices requires n+1 skeletal electron

pairs to achieve a stable electronic configuration.[2][6] For p-carborane (C₂B₁₀H₁₂), the

calculation is as follows:

Total Vertices (n): 2 Carbon atoms + 10 Boron atoms = 12 vertices.

Skeletal Electron Contribution:

Each C-H unit contributes 3 valence electrons.

Each B-H unit contributes 2 valence electrons.

Total Skeletal Electrons: (2 × 3) + (10 × 2) = 26 electrons.

Skeletal Electron Pairs (SEPs): 26 / 2 = 13 pairs.

Since the number of SEPs (13) is equal to n+1 (12+1), C₂B₁₀H₁₂ adopts a stable closo-

icosahedral geometry.[2][5] This electron-deficient, delocalized bonding results in significant

three-dimensional σ-aromaticity, which is responsible for the cluster's high stability.[4]
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Electron Counting for p-Carborane (C₂B₁₀H₁₂)

Start: C₂B₁₀H₁₂

1. Count Vertices (n)
 n = 2 (C) + 10 (B) = 12

2. Count Skeletal Electrons
(2 x CH) + (10 x BH)

(2 x 3e⁻) + (10 x 2e⁻) = 26 e⁻

3. Calculate Skeletal Electron Pairs (SEP)
26 e⁻ / 2 = 13 SEP

4. Apply n+1 Rule
n + 1 = 12 + 1 = 13

SEP == n+1 ?

Result:
closo-Structure

 Yes
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DFT Computational Protocol for p-Carborane

1. Input Initial Geometry

2. Geometry Optimization
(e.g., B3LYP/6-31G*)

3. Frequency Calculation

No Imaginary
Frequencies?

4. Single-Point Calculation for Properties

 Yes

Refine Geometry
(Not a Minimum)

 No

Output:
- MO Energies (HOMO/LUMO)

- Atomic Charges
- Electrostatic Potential
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p-Carborane in Drug Design

Key Properties:
• High Lipophilicity

• Metabolic Stability
• 3D Spherical Shape

Role as Phenyl Ring
Bioisostere

Pharmacokinetic Benefits:
- Improved Membrane Permeability

- Increased In Vivo Half-Life
- Novel Target Interactions

Application:
Design of Novel Therapeutics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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